B1575246 gp100 (174-190)

gp100 (174-190)

カタログ番号: B1575246
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

gp100, a melanocyte lineage-specific glycoprotein, serves as a tumor-associated antigen recognized by cytotoxic T lymphocytes (CTLs) in melanoma patients . The peptide fragment gp100 (174-190) represents a CD4+ T cell epitope integrated into DNA vaccines such as SCIB1, which combines CD8+ (TRP2) and CD4+ (gp100 aa44-59 and 174-190) epitopes to enhance anti-tumor immunity . Preclinical studies demonstrate that gp100 (174-190) induces high-avidity T-cell responses, leading to tumor regression and prolonged survival in murine melanoma models (40% survival rate when used alone; 80% when combined with PD-1 blockade) . Its efficacy is attributed to HLA-A2.1-restricted presentation, enabling CTLs to target gp100-expressing melanoma cells .

特性

配列

TGRAMLGTHTMEVTVYH

ソース

Homo sapiens (human)

保存方法

Common storage 2-8℃, long time storage -20℃.

同義語

Melanocyte protein PMEL (174-190); gp100 (174-190)

製品の起源

United States

類似化合物との比較

Structural and Functional Analogues

The table below summarizes key similarities and differences between gp100 (174-190) and related immunogenic peptides:

Parameter gp100 (174-190) TRP2 (180-188) Modified gp100 Peptides (e.g., G9-209/2M) MAGE-A3
Antigen Type Melanocyte differentiation antigen Melanoma-associated enzyme (tyrosinase) Engineered gp100 epitope Cancer-testis antigen
HLA Restriction HLA-DR4 (CD4+) HLA-A2.1 (CD8+) HLA-A2.1 (CD8+) HLA-DP4 (CD4+)
Immune Response CD4+ T cell activation CD8+ CTL-mediated lysis Enhanced CTL activation vs. native peptide Mixed CD4+/CD8+ responses
Clinical Application SCIB1 vaccine + PD-1 blockade SCIB1 vaccine component Monotherapy or adjuvant Dendritic cell vaccines
Key Findings 80% survival in combo therapy Synergistic effect with gp100 71% post-immunization CTL response Limited efficacy in monotherapy

Mechanistic Insights

  • gp100 (174-190) vs. TRP2 (180-188): While both are melanoma-associated antigens, TRP2 primarily activates CD8+ CTLs, whereas gp100 (174-190) drives CD4+ helper T cells. Combined use in SCIB1 amplifies cross-presentation and tumor infiltration, achieving 40–80% survival in mice .
  • Native vs. Modified gp100 Peptides: Anchor-residue-modified peptides (e.g., G9-209/2M) exhibit superior HLA-A2.1 binding and CTL activation compared to native gp100 epitopes (e.g., G9-209). Post-immunization, modified peptides generate CTLs capable of recognizing both modified and native epitopes .
  • Cross-Lineage Antigens (e.g., MAGE-A3): Unlike gp100, MAGE-A3 is absent in normal melanocytes but expressed in tumors. However, its restricted HLA-DP4 compatibility limits broader applicability compared to HLA-A2.1-targeted gp100 peptides .

Clinical and Preclinical Outcomes

  • SCIB1 + PD-1 Blockade: Combining gp100 (174-190) with PD-1 inhibition enhances survival (80% vs. 40–50% for monotherapies) by overcoming tumor immune evasion .
  • Ipilimumab + gp100: Clinical trials using full-length gp100 with ipilimumab show modest survival benefits, but indirect comparisons suggest inferior efficacy to nivolumab . This highlights the importance of epitope selection (e.g., 174-190 vs. full-length gp100).

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。